
4-(4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl)-2-((4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)methyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl)-2-((4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)methyl)pyrimidine is a complex organic compound featuring both imidazole and pyrimidine rings. These heterocyclic structures are significant in medicinal chemistry due to their biological activities and are often found in pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl)-2-((4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)methyl)pyrimidine typically involves multi-step organic reactions. One common method includes the formation of the imidazole ring followed by the construction of the pyrimidine ring. The reaction conditions often require the use of catalysts, such as palladium or rhodium, and may involve high temperatures and pressures to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
4-(4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl)-2-((4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)methyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
科学的研究の応用
4-(4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl)-2-((4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)methyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and agrochemicals
作用機序
The mechanism of action of 4-(4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl)-2-((4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)methyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and are often the subject of ongoing research .
類似化合物との比較
Similar Compounds
Similar compounds include other imidazole and pyrimidine derivatives, such as:
- 4-(4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl)pyrimidine
- 2-((4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl)methyl)pyrimidine
Uniqueness
What sets 4-(4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl)-2-((4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)methyl)pyrimidine apart is its dual imidazole and pyrimidine structure, which can confer unique biological activities and chemical properties. This duality allows it to interact with a broader range of molecular targets and participate in more diverse chemical reactions .
特性
CAS番号 |
160522-96-3 |
|---|---|
分子式 |
C23H22N6 |
分子量 |
382.5 g/mol |
IUPAC名 |
4-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-2-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]methyl]pyrimidine |
InChI |
InChI=1S/C23H22N6/c1-3-18(22-25-11-12-26-22)4-2-16(1)15-21-24-10-9-20(29-21)17-5-7-19(8-6-17)23-27-13-14-28-23/h1-10H,11-15H2,(H,25,26)(H,27,28) |
InChIキー |
KNKXZZDVCPIIQM-UHFFFAOYSA-N |
正規SMILES |
C1CN=C(N1)C2=CC=C(C=C2)CC3=NC=CC(=N3)C4=CC=C(C=C4)C5=NCCN5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


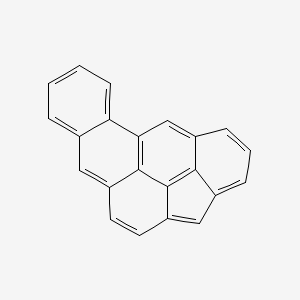
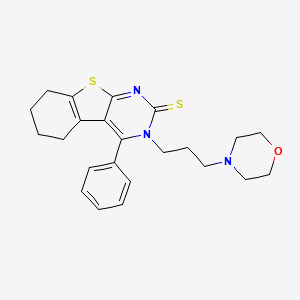

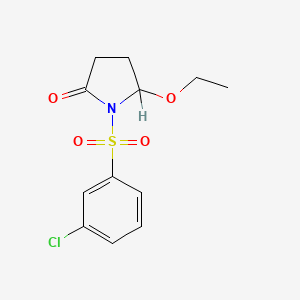
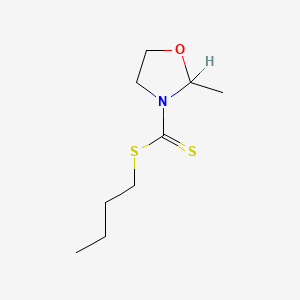
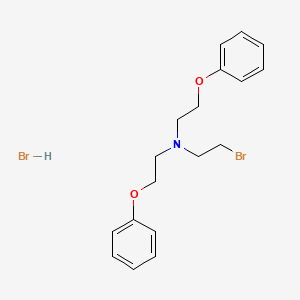

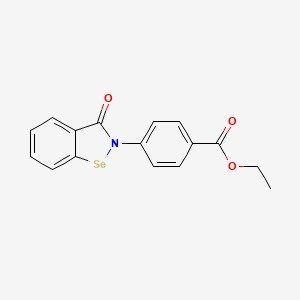
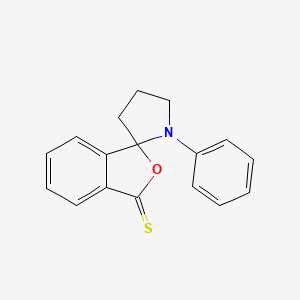
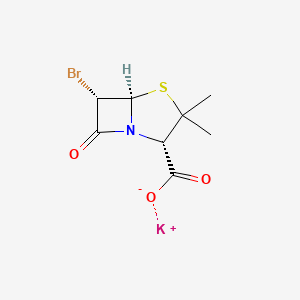
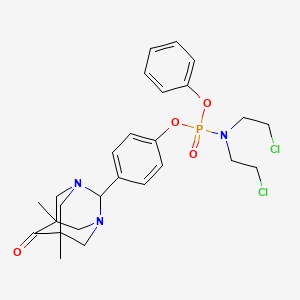
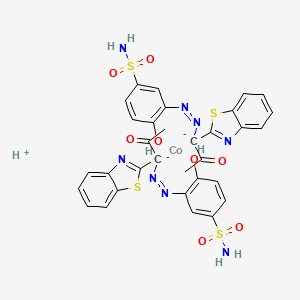
![5-[(2-Tert-butyl-4-methoxy-5-methylphenyl)sulfanyl]-6-hydroxy-2-phenyl-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B15184653.png)

